REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[O:17])[CH2:10][CH:11]2[CH2:15][CH2:14][CH2:13][N:12]2[CH3:16])[CH:6]=[CH:7][CH:8]=1.[BH4-].[Na+]>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([OH:17])[CH2:10][CH:11]2[CH2:15][CH2:14][CH2:13][N:12]2[CH3:16])[CH:6]=[CH:7][CH:8]=1 |f:1.2|
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Name
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1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanone
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(CC1N(CCC1)C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for a further hour
|
Type
|
DISTILLATION
|
Details
|
methanol is largely distilled off
|
Type
|
ADDITION
|
Details
|
100 ml of water are added
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with 400 ml of 10% strength hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the liberated base is extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated
|
Type
|
DISTILLATION
|
Details
|
the resulting oily residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(CC1N(CCC1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |